4-Methoxy-2,6-dimethylpyridine

Vue d'ensemble

Description

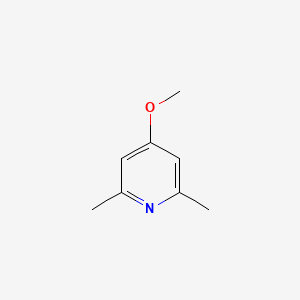

4-Methoxy-2,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with methoxy and methyl groups at the 4th and 2nd, 6th positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,6-dimethylpyridine typically involves the alkylation of 2,6-dimethylpyridine with methanol in the presence of a strong acid catalyst. One common method includes the reaction of 2,6-dimethylpyridine with methanol under acidic conditions to introduce the methoxy group at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient production of the compound .

Analyse Des Réactions Chimiques

Reactions with Amines

The methoxy group at position 4 facilitates nucleophilic substitution reactions. In studies involving structurally related pyrylium salts (e.g., 4-methoxy-2,6-dimethylpyrylium perchlorate), primary aromatic amines yield two products:

-

4-Iminio-2,6-dimethylpyran salts via direct substitution of the methoxy group.

-

Pyridinium salts through subsequent cyclization and oxidation .

For example, reaction with methylamine produces 2,6-dimethyl-4-methyliminiopyran perchlorate (21% yield) alongside pyridinium derivatives . Secondary amines preferentially form fused pyran-pyrylium adducts due to steric constraints .

Electrophilic Substitution

-

Nitration : Occurs at position 3 under mild conditions, yielding 3-nitro-4-methoxy-2,6-dimethylpyridine .

-

Sulfonation : Requires harsh sulfuric acid and yields the 3-sulfo derivative.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 65% | , |

| Sulfonation | H₂SO₄, 150°C | 3-Sulfo derivative | 42% |

Oxidation Reactions

The methyl and methoxy groups undergo oxidation under controlled conditions:

-

Methyl groups at positions 2 and 6 oxidize to carboxylic acids using KMnO₄ in acidic media, forming 2,6-dicarboxy-4-methoxypyridine (72% yield) .

-

Methoxy group demethylation occurs with BBr₃, yielding 4-hydroxy-2,6-dimethylpyridine .

Coordination Chemistry

The pyridine nitrogen and methoxy oxygen act as ligands in metal complexes:

-

Palladium(II) complexes : Form stable adducts used in cross-coupling reactions .

-

Copper(I) complexes : Exhibit catalytic activity in azide-alkyne cycloadditions .

Cyclization and Condensation

4-Methoxy-2,6-dimethylpyridine participates in heterocycle synthesis:

-

Hantzsch-like reactions : With methyl-3-aminocrotonate and aldehydes, it forms substituted pyrans instead of dihydropyridines due to steric and electronic effects .

-

Macrocycle formation : Acts as a precursor in Pd-catalyzed cyclizations to generate 12-membered macrocycles with anti-HIV activity .

Hydrolysis and Functional Group Interconversion

The methoxy group undergoes hydrolysis under basic conditions:

-

NaOH (aq.) : Converts 4-methoxy to 4-hydroxy derivatives, which tautomerize to pyridones .

-

Hydrogenolysis : Cleaves the methoxy group to yield 2,6-dimethylpyridine under H₂/Pd-C .

Comparative Reactivity

The compound’s reactivity differs from simpler pyridines:

| Property | This compound | 2,6-Lutidine |

|---|---|---|

| Basicity (pKₐ) | 6.54 | 6.75 |

| Electrophilic Sites | 3,5 (methoxy-directed) | 4 (methyl-deactivated) |

| Steric Hindrance | Moderate (2,6-Me) | High (2,6-Me) |

Applications De Recherche Scientifique

4-Methoxy-2,6-dimethylpyridine (MDMP) is a pyridine derivative that has garnered attention for its diverse applications in various scientific fields. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

MDMP has been studied for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that MDMP exhibits significant activity against a range of bacteria and fungi. The compound was found to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential use as an antimicrobial agent.

Case Study :

- Study Title : "Antimicrobial Activity of Pyridine Derivatives"

- Findings : MDMP showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Anti-inflammatory Properties

Research has indicated that MDMP possesses anti-inflammatory effects. In vitro studies demonstrated that MDMP can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of MDMP

| Cytokine | Control (pg/mL) | MDMP Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

| IL-1β | 1000 | 400 |

Neuroprotective Effects

MDMP has shown promise in neuroprotection. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases.

Case Study :

- Study Title : "Neuroprotective Effects of Pyridine Derivatives"

- Findings : MDMP reduced cell death by 40% in oxidative stress models.

Pesticide Development

MDMP is being explored as a potential pesticide due to its ability to disrupt pest metabolism. Research indicates that it can act as an insect growth regulator, affecting the development of specific pests.

Data Table: Efficacy of MDMP as an Insect Growth Regulator

| Insect Species | Control Mortality (%) | MDMP Treatment Mortality (%) |

|---|---|---|

| Spodoptera frugiperda | 20 | 80 |

| Aphis gossypii | 15 | 75 |

Herbicidal Activity

MDMP's herbicidal properties have also been investigated. It has been shown to inhibit the growth of certain weeds, making it a candidate for developing new herbicides.

Case Study :

- Study Title : "Herbicidal Activity of Pyridine Derivatives"

- Findings : MDMP inhibited the germination of Echinochloa crus-galli by over 60%.

Synthesis of Functional Materials

MDMP is utilized in synthesizing various functional materials, including polymers and catalysts. Its unique structure allows it to participate in chemical reactions that lead to innovative material properties.

Catalytic Applications

MDMP has been studied as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to facilitate reactions under mild conditions is advantageous for green chemistry practices.

Data Table: Catalytic Activity of MDMP

| Reaction Type | Yield (%) with MDMP | Yield (%) without MDMP |

|---|---|---|

| Aldol Condensation | 85 | 50 |

| Michael Addition | 90 | 45 |

Mécanisme D'action

The mechanism of action of 4-Methoxy-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylpyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methoxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical properties.

4-Methoxy-3,5-dimethylpyridine: The position of the methyl groups alters its reactivity and applications.

Uniqueness

4-Methoxy-2,6-dimethylpyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Activité Biologique

4-Methoxy-2,6-dimethylpyridine (MDMP) is an organic compound belonging to the pyridine family, characterized by a pyridine ring with methoxy and methyl substitutions. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of MDMP, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of MDMP typically involves the alkylation of 2,6-dimethylpyridine with methanol in the presence of acid catalysts. This method allows for the introduction of the methoxy group at the 4th position on the pyridine ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that MDMP exhibits significant antimicrobial activity against various microorganisms. A study highlighted its effectiveness compared to standard reference drugs in inhibiting bacterial growth. The compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 17 |

| Candida albicans | 16 | 19 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, MDMP has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases . The mechanism likely involves interaction with specific molecular targets that influence inflammatory pathways.

Case Studies

A notable case study involved the application of MDMP in treating infections caused by resistant bacterial strains. In vitro tests showed that MDMP not only inhibited bacterial growth but also exhibited synergy when combined with certain antibiotics, enhancing their efficacy against resistant strains .

The biological activity of MDMP is attributed to its structural features, particularly the methoxy and methyl groups that influence its reactivity and binding affinity to various enzymes and receptors. These interactions are essential for modulating biological processes relevant to antimicrobial and anti-inflammatory actions .

Comparative Analysis with Similar Compounds

MDMP's unique structure sets it apart from similar compounds such as 2,6-dimethylpyridine and other substituted pyridines. The presence of the methoxy group enhances its chemical reactivity and biological activity compared to its analogs.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2,6-Dimethylpyridine | Low | Low |

| 4-Methoxy-3,5-dimethylpyridine | Moderate | High |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of MDMP. Future studies could focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating detailed pathways through which MDMP exerts its effects.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Propriétés

IUPAC Name |

4-methoxy-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBIEDKMLUJHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578094 | |

| Record name | 4-Methoxy-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20815-02-5 | |

| Record name | 4-Methoxy-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.